Home > Products > Screening Compounds P114774 > (Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH
(Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH - 62621-13-0

(Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH

Catalog Number: EVT-3166415
CAS Number: 62621-13-0
Molecular Formula: C59H84N16O12
Molecular Weight: 1209.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone is a synthetic peptide analog of the naturally occurring luteinizing hormone-releasing hormone. This compound is designed to modify the biological activity of luteinizing hormone-releasing hormone to enhance its therapeutic potential in various medical applications. Luteinizing hormone-releasing hormone is crucial in regulating the release of gonadotropins, which are essential for reproductive functions in both males and females. The specific modifications in this analog allow for increased stability and altered receptor binding characteristics, making it valuable in therapeutic contexts such as hormone-sensitive cancers and reproductive disorders .

Classification

This compound falls under the classification of synthetic peptides, specifically as a gonadotropin-releasing hormone analog. It is categorized based on its structural modifications compared to the natural luteinizing hormone-releasing hormone, which includes changes in amino acid sequence and structure that enhance its pharmacological properties .

Synthesis Analysis

The synthesis of (Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone typically employs solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of the peptide chain while anchored to a solid resin. The key steps involved in this synthesis are:

  1. Coupling Reactions: Protected amino acids are sequentially added using coupling reagents such as HBTU (O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) to activate carboxyl groups for peptide bond formation.
  2. Deprotection Steps: Protecting groups on the amino acids are removed using trifluoroacetic acid or other suitable acids, allowing for the formation of free amino groups necessary for further coupling.
  3. Cleavage from Resin: Once the peptide chain is fully synthesized, it is cleaved from the resin using a cleavage cocktail that often includes trifluoroacetic acid and scavengers to protect sensitive side chains during this process .
Molecular Structure Analysis

The molecular formula of (Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone is C59H84N16O12C_{59}H_{84}N_{16}O_{12}, with a molecular weight of approximately 1209.42 g/mol. The structure features several key components:

  • Amino Acid Modifications: The substitutions at positions 10 (desglycine), 4 (D-serine), and 6 (D-leucine) enhance its stability and bioactivity.
  • Amide Linkage: The presence of a proline residue and an ethylamide modification contributes to its unique pharmacological profile.

The three-dimensional structure can be influenced by factors such as side-chain interactions and folding patterns, which are critical for receptor binding efficacy .

Chemical Reactions Analysis

(Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone undergoes various chemical reactions relevant to its function:

  1. Receptor Binding: The primary reaction involves binding to luteinizing hormone-releasing hormone receptors located in the pituitary gland. This interaction stimulates the release of gonadotropins like luteinizing hormone and follicle-stimulating hormone.
  2. Metabolic Degradation: The compound may also undergo enzymatic degradation by peptidases, which can affect its half-life and biological activity.
  3. Modification Reactions: Chemical modifications can be introduced post-synthesis to enhance stability or alter pharmacokinetics, such as acetylation or pegylation .
Mechanism of Action

The mechanism of action for (Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone primarily involves its interaction with specific receptors in the pituitary gland:

  • Upon binding to luteinizing hormone-releasing hormone receptors, it induces conformational changes that trigger intracellular signaling pathways.
  • This leads to an increase in the secretion of gonadotropins—luteinizing hormone and follicle-stimulating hormone—which subsequently stimulate gonadal function.

The structural modifications present in this analog can enhance receptor affinity or alter signaling pathways, potentially leading to varied therapeutic effects compared to natural luteinizing hormone-releasing hormone .

Physical and Chemical Properties Analysis

The physical and chemical properties of (Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone include:

  • Molecular Weight: 1209.42 g/mol
  • Melting Point: Typically ranges between 150-155°C.
  • Solubility: Generally soluble in water and organic solvents used in peptide chemistry.
  • Stability: Enhanced stability due to structural modifications compared to native peptides.

These properties are critical for determining its formulation and delivery methods in therapeutic applications .

Applications

(Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone has several significant applications across various fields:

  1. Medical Applications:
    • Used as a therapeutic agent for conditions such as prostate cancer, endometriosis, and precocious puberty by modulating hormonal levels.
  2. Research Applications:
    • Utilized in studies investigating reproductive biology and hormonal regulation mechanisms.
    • Serves as a tool for developing new peptide-based drugs or diagnostic tools.
  3. Pharmaceutical Development:
    • Its unique properties make it valuable in designing more effective treatments that target specific hormonal pathways without significant side effects .
Theoretical Foundations of LHRH Analog Design: Structural Modifications in (Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH

Historical Evolution of Gonadotropin-Releasing Hormone (GnRH) Analog Development

The development of GnRH analogs originated from the isolation and characterization of native LHRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) in 1971. This decapeptide orchestrates reproductive functions by stimulating pituitary gonadotropin release. Early structural modifications focused on enhancing metabolic stability and receptor binding affinity. First-generation agonists like leuprolide ([Des-Gly10,D-Leu6,Pro-NHEt9]-LHRH) featured C-terminal ethylamide modification (Pro-NHEt9) and D-amino acid substitutions, establishing the foundation for subsequent analogs [6] [8].

The evolution progressed toward multi-substituted analogs to address limitations like short half-life and enzymatic degradation. (Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH represents an advanced iteration, incorporating three strategic modifications: position 4 (D-Ser), position 6 (D-Leu), and position 9 (Pro-NHEt), alongside the C-terminal Des-Gly10 alteration. These innovations emerged from systematic peptide screening methodologies that identified structural configurations optimizing receptor binding and proteolytic resistance [2] [9]. Historically, such analogs transformed oncology and endocrinology therapeutics by enabling prolonged suppression of gonadotropins, crucial for managing hormone-dependent conditions [6].

Table 1: Key Milestones in GnRH Analog Development

YearDevelopmentSignificance
1971Isolation of native LHRHIdentified structure regulating gonadotropin release
1985FDA approval of LeuprolideValidated efficacy of D-Leu⁶/Pro-NHEt⁹ modifications
1990sMulti-substituted analogs (e.g., D-Ser⁴)Enhanced enzymatic resistance and receptor specificity
2000sTargeted cytotoxic analogsExpanded applications to cancer therapeutics

Rationale for Specific Residue Substitutions: D-Ser4, D-Leu6, and Pro-NHEt9 Modifications

D-Ser⁴ Substitution

The replacement of L-Ser⁴ with D-Ser⁴ introduces steric hindrance at a site vulnerable to endopeptidases. This chiral inversion prevents enzymatic cleavage without compromising the peptide’s α-helical conformation, essential for receptor docking. Compared to native Ser⁴, D-Ser⁴ extends plasma half-life by >300% while maintaining 92% receptor binding affinity in competitive assays [5] [7]. This modification exemplifies the strategic use of D-amino acids to sterically block protease access while preserving pharmacophore geometry.

D-Leu⁶ Substitution

Position 6 in GnRH is critical for inducing receptor conformational changes. Substituting Gly⁶ with D-Leu⁶ enhances hydrophobic interactions with transmembrane receptor domains. Molecular dynamics simulations reveal that D-Leu⁶ stabilizes the bioactive β-turn conformation, increasing binding affinity by 40% versus Gly⁶ variants [8]. Additionally, D-amino acids confer resistance to chymotrypsin-like enzymes, reducing hepatic clearance rates. The D-Leu⁶ modification synergizes with Pro-NHEt⁹ to prolong biological activity beyond first-generation analogs [8] [10].

Pro-NHEt⁹ Modification

Replacing Pro-Gly-NH₂ with Pro-NHEt⁹ eliminates a primary cleavage site for carboxypeptidases. The ethylamide group enhances hydrogen bonding with GnRH receptor residues (e.g., Asp³⁰²), extending receptor occupancy. Pharmacokinetic studies show this modification reduces renal clearance by 60% and increases metabolic stability 4-fold compared to C-terminal carboxylate analogs [5]. The ethylamide’s hydrophobicity also improves membrane permeability, contributing to enhanced bioavailability [5] [8].

Table 2: Biochemical Impact of Structural Modifications

ModificationStructural EffectFunctional Consequence
D-Ser⁴Steric blockade of protease siteHalf-life extension; 90%+ receptor affinity retention
D-Leu⁶Hydrophobic receptor interaction40% higher binding affinity; enzymatic resistance
Pro-NHEt⁹C-terminal ethylamide stabilization4-fold metabolic stability increase; reduced clearance
Des-Gly¹⁰Removal of proteolytic cleavage sitePrevents C-terminal degradation

Comparative Analysis of Des-Gly10 Analogues in Peptide Hormone Engineering

The Des-Gly¹⁰ modification is a cornerstone in LHRH analog design, eliminating a key site for carboxypeptidase-mediated degradation. This alteration is present in clinically established analogs like leuprolide ([Des-Gly10,D-Leu6,Pro-NHEt9]-LHRH) and investigational compounds such as (Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH. Comparative analysis reveals distinct pharmacological profiles based on accompanying substitutions:

  • Metabolic Stability: (Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH (MW 1209.42 Da) exhibits 80% residual activity after 24-hour plasma incubation, outperforming leuprolide (55%) and native LHRH (<10%) [5] [8]. The Des-Gly¹⁰ modification alone contributes to a 2.5-fold stability increase, but synergy with D-amino acids amplifies this effect [2].
  • Receptor Specificity: D-Ser⁴-containing analogs show 30% greater selectivity for pituitary GnRH receptors over gastrointestinal receptors compared to D-Trp⁶ variants, minimizing off-target effects [8].
  • Structural Diversity: Des-Gly¹⁰ enables C-terminal engineering not feasible in native LHRH. Examples include:
  • Salmon GnRH analog: (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH (CAS 88848-87-7), tailored for piscine reproductive physiology [3]
  • Acetylated variant: des-gly10-ser-ac-4-d-leu6-pro-nhet9-lhrh, exploring O-acetyl protection [4]

Table 3: Comparative Properties of Des-Gly¹⁰-Modified Analogs

CompoundMolecular FormulaMolecular WeightKey ModificationsPrimary Application
(Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRHC₅₉H₈₄N₁₆O₁₂1209.42 DaD-Ser⁴, D-Leu⁶, Pro-NHEt⁹Research tool for receptor studies [7]
Leuprolide ([Des-Gly10,D-Leu6,Pro-NHEt9]-LHRH)C₅₉H₈₄N₁₆O₁₂1209.42 DaD-Leu⁶, Pro-NHEt⁹Prostate cancer therapy [8]
(Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH (salmon)C₆₁H₇₆N₁₄O₁₂1197.34 DaD-Ala⁶, Pro-NHEt⁹Inducing ovulation in fish [3]
(Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRHC₅₆H₇₉N₁₅O₁₀1122.32 DaDeletion of Ser⁴, D-Leu⁶, Pro-NHEt⁹Peptide screening applications [2] [9]

The Des-Gly¹⁰ platform facilitates tailored pharmacokinetics across species: while human therapeutics prioritize prolonged half-life (e.g., leuprolide’s 3-6 month depot formulations), veterinary analogs like salmon GnRH emphasize rapid induction of spawning [3] [8]. Engineering trade-offs exist—deletion of Ser⁴ in (Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH reduces polarity, increasing membrane permeability but potentially altering receptor internalization kinetics [5] [9]. Peptide screening remains vital for optimizing such parameters, enabling identification of analogs with bespoke properties for target engagement [2] [9].

Properties

CAS Number

62621-13-0

Product Name

(Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C59H84N16O12

Molecular Weight

1209.4 g/mol

InChI

InChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64)/t40-,41-,42-,43+,44-,45-,46-,47+,48-/m0/s1

InChI Key

GFIJNRVAKGFPGQ-WQVASJQXSA-N

SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.